molecular formula C42H72O14 B12824579 Ginsenoside-rgl

Ginsenoside-rgl

Cat. No.: B12824579
M. Wt: 801.0 g/mol
InChI Key: YURJSTAIMNSZAE-HNDVUBSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ginsenoside RG1 is one of the most active and abundant components of ginseng, a plant belonging to the genus Panax. Ginsenosides are a class of natural product steroid glycosides and triterpene saponins, found almost exclusively in ginseng. Ginsenoside RG1 has garnered significant attention due to its medicinal value, particularly its neuroprotective, anti-inflammatory, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside RG1 can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach . Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used in these processes.

Industrial Production Methods: Industrial production of ginsenosides, including RG1, often involves the steaming and drying of ginseng. White ginsengs are steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30–45 hours . This method selectively increases the content of ginsenosides, including RG1.

Chemical Reactions Analysis

Types of Reactions: Ginsenoside RG1 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, ginsenoside RG1 can be oxidized using hydrogen peroxide or reduced using sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of ginsenoside RG1 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

Ginsenoside RG1 exerts its effects through multiple molecular targets and pathways. It modulates the expression of various genes and proteins involved in apoptosis, neuroinflammation, and oxidative stress . For example, it inhibits the mRNA expression of ARG2, MMP1, S100A4, and RAPSN, while upregulating the expression of LAMC2, DSC2, KRT6A, and FOSB . These actions enhance the anti-cancer function of granulocytes and provide neuroprotective effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C42H72O14

Molecular Weight

801.0 g/mol

IUPAC Name

2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21?,22-,23+,24?,25?,26-,27+,28+,29?,30?,31?,32?,33?,34?,35+,36?,37?,39-,40-,41-,42+/m1/s1

InChI Key

YURJSTAIMNSZAE-HNDVUBSUSA-N

Isomeric SMILES

CC(=CCC[C@@](C)(C1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C

Origin of Product

United States

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